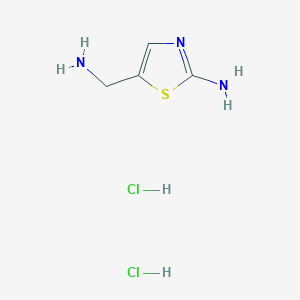
5-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride
Vue d'ensemble
Description
5-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride, also known as 5-AMT, is an organic compound that is widely used in scientific research. It is a white crystalline solid that is both water-soluble and hygroscopic. 5-AMT is a versatile compound that is used in various applications, including as a reagent for the synthesis of other compounds, as an inhibitor of certain enzymes, and as a substrate for various biochemical and physiological studies. This document will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-AMT.
Applications De Recherche Scientifique
Chemistry and Molecular Properties
- Molecular Reactivity and Synthesis : A study explored the aminomethylation of thiazole derivatives, noting cyclization and annelation reactions crucial in synthesizing complex organic compounds (Ramsh et al., 2006).
- Molecular Dynamics and Theoretical Studies : Another research focused on the molecular and electronic structure of a related thiazol-2-amine derivative, which is important in understanding its chemical behavior and potential applications (Özdemir et al., 2009).
Biological and Medicinal Applications
- Antiviral Properties : A study synthesized thiazole derivatives and tested them for antiviral properties, highlighting the potential of such compounds in treating viral infections (Jyoti, 2020).
- Antimicrobial and Anti-Inflammatory Agents : Research on thiazole derivatives as antimicrobial agents revealed moderate activity against bacterial and fungal strains, suggesting potential in anti-infective therapy (Bansal et al., 2020).
Industrial and Environmental Applications
- Corrosion Inhibition : A study used density functional theory and molecular dynamics to assess thiazole derivatives as corrosion inhibitors, indicating their utility in protecting metals like iron from corrosion (Kaya et al., 2016).
Synthesis and Material Science
- Novel Synthesis Techniques : Innovative synthesis methods for thiazole derivatives, including the use of ultrasonic and thermally mediated processes, have been reported, contributing to advancements in synthetic chemistry (Baker & Williams, 2003).
Propriétés
IUPAC Name |
5-(aminomethyl)-1,3-thiazol-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S.2ClH/c5-1-3-2-7-4(6)8-3;;/h2H,1,5H2,(H2,6,7);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEPTCYRDLILPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)N)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-1,3-thiazol-2-amine dihydrochloride | |
CAS RN |
1300216-98-1 | |
| Record name | 5-(aminomethyl)-1,3-thiazol-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















